5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyridine intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include:
Benzodioxin intermediates: Prepared through cyclization reactions involving catechol derivatives.
Pyridine intermediates: Synthesized via various substitution reactions on pyridine rings.
Oxazole derivatives: Formed through cyclization of amino acids or nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1,4-benzodioxin-6-yl(pyridin-4-yl)methanamine
- [1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl][1-(pyridin-4-yl)ethyl]amine
Uniqueness
Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of benzodioxin, pyridine, and oxazole rings
Properties
Molecular Formula |
C17H13N3O4 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-12-3-5-18-6-4-12)13-10-15(24-20-13)11-1-2-14-16(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2,(H,18,19,21) |
InChI Key |
NISWVQNJIQVWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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